3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid chemical properties
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid
Introduction
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid, a mono-tert-butyl ester of methylmalonic acid, is a versatile building block in modern organic synthesis. Its unique trifunctional structure—comprising a free carboxylic acid, a sterically demanding tert-butyl ester, and a methyl-substituted alpha-carbon—offers chemists a powerful tool for the controlled elaboration of complex molecular architectures. The differential reactivity of the carboxylic acid and the tert-butyl ester is the cornerstone of its utility, enabling selective chemical transformations at one site while the other remains protected. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these characteristics is paramount for its effective application.
Core Properties
A summary of the key physicochemical properties for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is presented below.
| Property | Value | Source |
| CAS Number | 37472-52-9 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][3] |
| Molecular Weight | 174.19 g/mol | [1] |
| Physical Form | Colorless to pale-yellow liquid or solid | [1] |
| InChIKey | IDARKWFFLKAWQP-UHFFFAOYSA-N | [1][3] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Signature
The structural features of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid give rise to a distinct spectroscopic profile. While specific experimental data is not widely published, a theoretical analysis based on its functional groups provides a reliable predictive model for spectral interpretation.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions from the carbonyl and hydroxyl groups. Key expected peaks include a very broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, superimposed on the C-H stretching bands (~2980-2850 cm⁻¹).[4] Two distinct C=O stretching absorptions are anticipated: one for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the ester carbonyl around 1735 cm⁻¹. The region below 1500 cm⁻¹ will contain the "fingerprint" C-O stretching and bending vibrations.[4]
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum is expected to show four distinct signals:
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A sharp singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl ester, typically appearing around δ 1.4-1.5 ppm.
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A doublet integrating to 3 protons for the α-methyl group, expected around δ 1.3-1.4 ppm, coupled to the α-proton.
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A quartet integrating to 1 proton for the α-proton, found further downfield around δ 3.4-3.6 ppm, split by the α-methyl group.
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A broad singlet for the acidic proton of the carboxylic acid, which can appear over a wide range (typically δ 10-12 ppm) and is exchangeable with D₂O.
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Carbon (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum should display eight signals corresponding to each carbon atom: two downfield signals for the ester and acid carbonyl carbons (δ 170-175 ppm), a signal for the quaternary carbon of the tert-butyl group (~δ 82 ppm), a signal for the α-carbon (~δ 45-50 ppm), a signal for the nine equivalent methyl carbons of the tert-butyl group (~δ 28 ppm), and a signal for the α-methyl carbon (~δ 15 ppm).
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Mass Spectrometry : The monoisotopic mass of the molecule is 174.0892 Da.[3] High-resolution mass spectrometry (HRMS) would confirm this exact mass. The fragmentation pattern would likely show a characteristic loss of isobutylene (56 Da) from the parent ion, corresponding to the cleavage of the tert-butyl group, a hallmark of tert-butyl esters.
Synthesis and Purification
The preparation of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid typically involves the selective hydrolysis of a diester precursor, exploiting the differential reactivity of the ester groups. A common and logical approach is the saponification of tert-butyl methyl 2-methylmalonate. The less sterically hindered methyl ester is preferentially hydrolyzed under basic conditions, while the bulky tert-butyl ester remains intact.[5]
Synthetic Workflow Diagram
The diagram below illustrates a plausible and efficient workflow for the synthesis of the target compound from a commercially available precursor.
Caption: Synthetic workflow for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid.
Experimental Protocol: Selective Saponification
This protocol describes a representative procedure for the synthesis.
Objective: To selectively hydrolyze the methyl ester of tert-butyl methyl 2-methylmalonate.
Materials:
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tert-Butyl methyl 2-methylmalonate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl methyl 2-methylmalonate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
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Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of NaOH (1.05 eq.) in water dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The rationale for choosing a less reactive base or lower temperatures is to maximize selectivity and prevent potential hydrolysis of the tert-butyl ester.[6]
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Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.
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Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 by adding 1 M HCl. The product, being a carboxylic acid, will become protonated and less water-soluble.
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Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.
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Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, the product can be further purified by silica gel column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid stems from the orthogonal reactivity of its two primary functional groups.
Reactivity Map
The following diagram summarizes the key transformations of the molecule.
Caption: Key reaction pathways for the title compound.
Reactions of the Carboxylic Acid
The free carboxylic acid can undergo standard transformations:
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Amidation: Due to the steric hindrance from the adjacent methyl and tert-butoxycarbonyl groups, direct amidation is often inefficient. Activation with peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like Hydroxybenzotriazole (HOBt), is the preferred method to facilitate nucleophilic attack by an amine.
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Esterification: Fischer esterification with an alcohol under acidic conditions is possible, although it may compete with the cleavage of the tert-butyl ester if conditions are too harsh.
Reactions of the Tert-Butyl Ester: Deprotection
The tert-butyl ester serves as a robust protecting group, stable to a wide range of nucleophilic and basic conditions that would cleave simpler esters like methyl or ethyl esters.[5] Its removal is almost exclusively performed under acidic conditions.
Mechanism of Acidic Cleavage: The deprotection proceeds via a mechanism that involves protonation of the ester carbonyl, followed by the departure of the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas. This stability-driven pathway allows for cleavage under mild acidic conditions.
Protocol: Deprotection with Trifluoroacetic Acid (TFA) Trifluoroacetic acid is a highly effective reagent for this transformation.[7]
-
Dissolve the substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add TFA (typically 25-50% v/v with DCM) to the solution at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
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The resulting methylmalonic acid can then be purified as needed.
This selective deprotection is a critical step in multi-step syntheses, allowing the unmasking of the carboxylic acid late in a synthetic sequence.[7]
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Hazard Information | Guidelines |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Precautionary Codes | P261, P280, P301+P312, P302+P352 |
(Data sourced from Sigma-Aldrich)[1]
Storage: The compound should be stored in a freezer under -20°C, sealed in a dry, inert atmosphere to prevent degradation.[1] Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a strategically important synthetic intermediate. Its value lies in the orthogonal stability of its ester and carboxylic acid functionalities. The ability to perform chemistry on the free acid while the tert-butyl ester remains protected, followed by its selective removal under mild acidic conditions, provides a reliable and powerful strategy for the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for its successful application in research and development.
References
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Cano, R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(1), 133-146. Retrieved from [Link]
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PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid. Retrieved from [Link]
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Organic Syntheses. (1985). DI-tert-BUTYL METHYLENEMALONATE. Coll. Vol. 7, p.164 (1990); Vol. 63, p.198. Retrieved from [Link]
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Magdalena, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 253-267. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem., 16, 1784–1789. Retrieved from [Link]
- Google Patents. (2022). CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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